![molecular formula C21H21NO10S B14890442 9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one;sulfuric acid;hydrate](/img/structure/B14890442.png)
9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one;sulfuric acid;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4’-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone sulfate hydrate . It is a complex organic molecule with a molecular formula of C21H17NO5.H2O.H2O4S and a molecular weight of 479.46 g/mol . This compound is a derivative of fluorone, a class of compounds known for their fluorescent properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4’-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone sulfate hydrate typically involves the reaction of 4-dimethylaminobenzaldehyde with resorcinol under acidic conditions to form the fluorone core. The resulting product is then sulfonated using sulfuric acid to yield the sulfate hydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified using recrystallization techniques to obtain the desired sulfate hydrate form.
化学反応の分析
Types of Reactions
9-(4’-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone sulfate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Electrophilic substitution reactions often use reagents like or under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated fluorone derivatives.
科学的研究の応用
9-(4’-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone sulfate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in fluorescence microscopy to stain biological samples.
Medicine: Investigated for its potential use in diagnostic imaging.
Industry: Utilized in the manufacturing of fluorescent markers and sensors.
作用機序
The compound exerts its effects primarily through its fluorescent properties. When exposed to light of a specific wavelength, the compound absorbs the energy and re-emits it as visible light. This fluorescence is due to the electronic transitions within the fluorone core. The molecular targets and pathways involved include interactions with cellular components that can be visualized using fluorescence microscopy .
類似化合物との比較
Similar Compounds
Fluorescein: Another widely used fluorescent dye with similar applications.
Rhodamine: Known for its strong fluorescence and used in similar applications.
Eosin: A fluorescent dye used in histology and cytology.
Uniqueness
9-(4’-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone sulfate hydrate is unique due to its specific fluorescent properties, which make it particularly useful in applications requiring high sensitivity and specificity. Its sulfate hydrate form also enhances its solubility and stability compared to other fluorone derivatives .
特性
分子式 |
C21H21NO10S |
|---|---|
分子量 |
479.5 g/mol |
IUPAC名 |
9-[4-(dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one;sulfuric acid;hydrate |
InChI |
InChI=1S/C21H17NO5.H2O4S.H2O/c1-22(2)12-5-3-11(4-6-12)21-13-7-15(23)17(25)9-19(13)27-20-10-18(26)16(24)8-14(20)21;1-5(2,3)4;/h3-10,23-25H,1-2H3;(H2,1,2,3,4);1H2 |
InChIキー |
ZDZCHZFQURQUOV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O.O.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


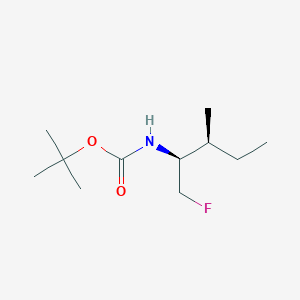
![N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,4-dimethoxyaniline](/img/structure/B14890384.png)
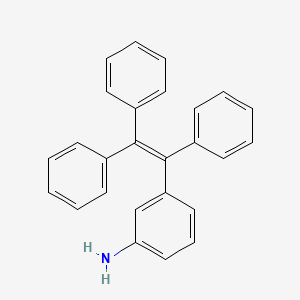
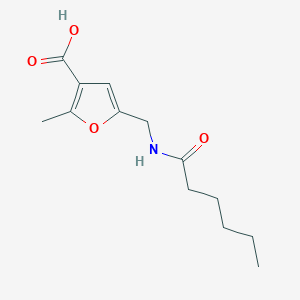
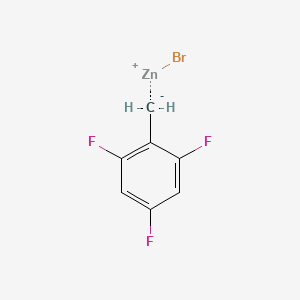
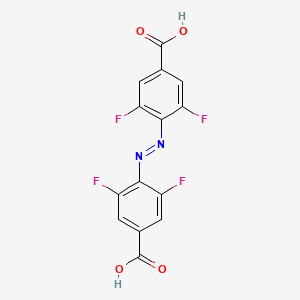
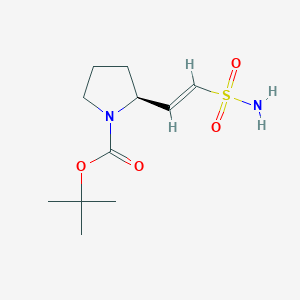
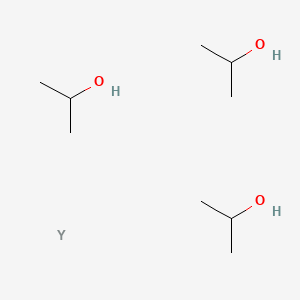
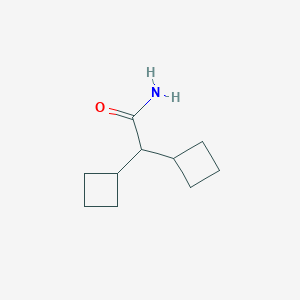
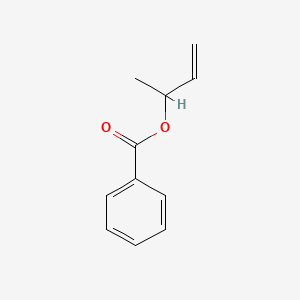
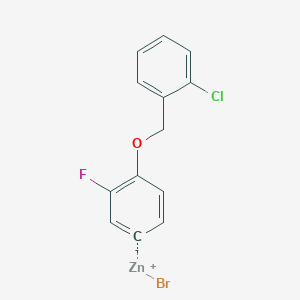
![3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890455.png)
![tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate](/img/structure/B14890458.png)

